Cas no 101622-52-0 (N-benzyl-2-chloro-7-methylpurin-6-amine)
101622-52-0 structure
Product Name:N-benzyl-2-chloro-7-methylpurin-6-amine
CAS-nummer:101622-52-0
MF:C13H12ClN5
MW:273.720880508423
CID:1130140
PubChem ID:57346160
Update Time:2025-04-20
N-benzyl-2-chloro-7-methylpurin-6-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- N-benzyl-2-chloro-7-methylpurin-6-amine
- 2-CHLORO-6-BENZYLAMINO-7-METHYLPURINE
- 6-Benzylamino-2-chloro-7-methylpurine
- 101622-52-0
- 7H-Purin-6-amine, 2-chloro-7-methyl-N-(phenylmethyl)-
- DTXSID10721118
- N-Benzyl-2-chloro-7-methyl-7H-purin-6-amine
-
- Inchi: 1S/C13H12ClN5/c1-19-8-16-12-10(19)11(17-13(14)18-12)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,17,18)
- InChI-sleutel: GSVMRXOEBNSTRI-UHFFFAOYSA-N
- LACHT: ClC1N=C2C(=C(N=1)NCC1C=CC=CC=1)N(C)C=N2
Berekende eigenschappen
- Exacte massa: 273.07836
- Monoisotopische massa: 273.0781231g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 3
- Complexiteit: 297
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 55.6Ų
Experimentele eigenschappen
- Dichtheid: 1.40
- PSA: 55.63
N-benzyl-2-chloro-7-methylpurin-6-amine Gerelateerde literatuur
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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